molecular formula C12H14N4O2 B12765584 Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(2-propenylamino)- CAS No. 112734-96-0

Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(2-propenylamino)-

Cat. No.: B12765584
CAS No.: 112734-96-0
M. Wt: 246.27 g/mol
InChI Key: SQQVHOKQCFLLCG-UHFFFAOYSA-N
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Description

Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(2-propenylamino)- is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(2-propenylamino)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate pyridine and pyrimidine precursors.

    Alkylation: Introduction of the dimethyl and propenylamino groups under controlled conditions.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Systems: For precise control of reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(2-propenylamino)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: For facilitating specific reactions, e.g., palladium catalysts for hydrogenation.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as catalysts in organic reactions.

Biology

    Enzyme Inhibition: Studied for their ability to inhibit specific enzymes.

    Receptor Binding: Potential to bind to biological receptors and modulate their activity.

Medicine

    Drug Development: Investigated for their potential as therapeutic agents in treating various diseases.

    Antimicrobial Activity: Potential use as antimicrobial agents.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism of action of Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(2-propenylamino)- involves interaction with specific molecular targets. This may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Binding to receptors and altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrido(2,3-d)pyrimidine Derivatives: Other compounds in the same family with different substituents.

    Pyrimidine Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(2-propenylamino)- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Conclusion

Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(2-propenylamino)- is a compound with diverse potential applications in chemistry, biology, medicine, and industry

Properties

CAS No.

112734-96-0

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

1,3-dimethyl-5-(prop-2-enylamino)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H14N4O2/c1-4-6-13-8-5-7-14-10-9(8)11(17)16(3)12(18)15(10)2/h4-5,7H,1,6H2,2-3H3,(H,13,14)

InChI Key

SQQVHOKQCFLLCG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC=C

Origin of Product

United States

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